molecular formula C14H14ClO3P B14701360 Bis(4-methoxyphenyl)phosphinic chloride CAS No. 20434-06-4

Bis(4-methoxyphenyl)phosphinic chloride

Cat. No.: B14701360
CAS No.: 20434-06-4
M. Wt: 296.68 g/mol
InChI Key: WICSNEYXWVFTCL-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl)phosphinic chloride is an organophosphorus compound with the molecular formula C14H14ClO3P. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of two 4-methoxyphenyl groups attached to a phosphinic chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-methoxyphenyl)phosphinic chloride typically involves the reaction of bis(4-methoxyphenyl)phosphinic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the phosphinic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction proceeds with the evolution of hydrogen chloride gas. The product is isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and chromatography, to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl)phosphinic chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(4-methoxyphenyl)phosphinic chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a precursor for phosphinic acid derivatives.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: This compound is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of bis(4-methoxyphenyl)phosphinic chloride involves its reactivity with nucleophiles, leading to the formation of phosphinic esters or amides. The compound can also undergo oxidation and reduction reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methoxyphenyl)phosphinic acid
  • Bis(4-methoxyphenyl)phosphine
  • Bis(4-methoxyphenyl)phosphinous chloride

Uniqueness

Bis(4-methoxyphenyl)phosphinic chloride is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. Its reactivity with various nucleophiles and its potential for oxidation and reduction reactions distinguish it from other similar compounds .

Properties

IUPAC Name

1-[chloro-(4-methoxyphenyl)phosphoryl]-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClO3P/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICSNEYXWVFTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClO3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501512
Record name Bis(4-methoxyphenyl)phosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20434-06-4
Record name P,P-Bis(4-methoxyphenyl)phosphinic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20434-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-methoxyphenyl)phosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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